molecular formula C19H27N5O2 B7682558 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B7682558
M. Wt: 357.4 g/mol
InChI Key: HLHXAAFKVKMDJQ-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and an acetamide linkage to a trimethylpyrazolyl moiety. Its unique structure makes it a valuable molecule in various fields, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-19(15(2)22(3)21-14)20-18(25)13-23-9-11-24(12-10-23)16-7-5-6-8-17(16)26-4/h5-8H,9-13H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHXAAFKVKMDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Acylation Reaction: The intermediate is then acylated using 1,3,5-trimethylpyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Automated Reaction Systems: Utilizing automated reactors to maintain precise control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 2-[4-(2-hydroxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide.

    Reduction: Formation of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)ethylamine.

    Substitution: Formation of derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is utilized in several research domains:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Studied for its effects on neurotransmitter systems, particularly in the context of psychiatric and neurological disorders.

    Biochemistry: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity.

    Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    2-[4-(2-methylphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide: Contains a methyl group instead of a methoxy group.

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to its methoxy substituent, which can influence its pharmacokinetic properties and biological activity. The presence of the methoxy group can enhance its ability to cross biological membranes and affect its interaction with molecular targets.

This compound’s distinct structure and versatile reactivity make it a valuable tool in scientific research and potential therapeutic applications.

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